6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate
Overview
Description
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is a chemical compound with the molecular formula C7H11NO6S and a molecular weight of 237.23 g/mol . This compound is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thia-1-azaspiro[3One common method involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating or acylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the nitrogen or sulfur atoms .
Scientific Research Applications
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on proteins, potentially inhibiting their activity or altering their function. The sulfur and nitrogen atoms in the compound can form various interactions, such as hydrogen bonds or coordination bonds, with the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate: Similar in structure but with a different oxalate derivative.
2-Oxa-6-azaspiro[3.3]heptane oxalate: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is unique due to its specific combination of sulfur and nitrogen atoms in a spirocyclic structure. This gives it distinct chemical properties and reactivity compared to other similar compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.C2H2O4/c7-9(8)3-5(4-9)1-2-6-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFMMYCPJWBURC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CS(=O)(=O)C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-12-4 | |
Record name | 6-Thia-1-azaspiro[3.3]heptane, 6,6-dioxide, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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